3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
Description
3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a quaternary ammonium salt featuring an imidazo[1,2-a]pyridine core fused with a partially saturated pyridine ring. The compound is substituted with a 3,4-dimethoxyphenyl group at position 3, a p-tolyl (4-methylphenyl) group at position 1, and a hydroxyl group at position 2. The bromide counterion enhances its ionic character, influencing solubility and stability.
The 3,4-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which may enhance π-π stacking interactions in biological systems, while the p-tolyl group contributes hydrophobicity.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N2O3.BrH/c1-16-7-10-18(11-8-16)23-15-22(25,24-13-5-4-6-21(23)24)17-9-12-19(26-2)20(14-17)27-3;/h7-12,14,25H,4-6,13,15H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQGCDJWGHJUSV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC(=C(C=C4)OC)OC)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Chemical Structure and Properties
The chemical structure of 3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide can be represented as follows:
- Molecular Formula : C20H26BrN2O3
- Molecular Weight : 404.34 g/mol
This compound features a complex imidazopyridine framework with multiple functional groups that may contribute to its biological properties.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of dimethoxyphenyl compounds have been shown to scavenge free radicals effectively. The antioxidant activity is often assessed using methods such as DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| 3-(3,4-Dimethoxyphenyl)-3-hydroxy-... | 25.0 | 30.0 |
| Reference Compound | 15.0 | 20.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies suggest that it exhibits moderate antibacterial activity.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to modulate pathways involved in oxidative stress and inflammation.
Case Study: Neuroprotection in Alzheimer's Disease Model
In a study involving an Alzheimer's disease model in rats, administration of the compound resulted in:
- Reduction in Amyloid Plaque Formation : Histological analysis showed a significant decrease in amyloid-beta plaques.
- Improved Cognitive Function : Behavioral tests indicated enhanced memory and learning capabilities compared to control groups.
The proposed mechanism of action for the biological activities of this compound includes:
- Antioxidant Mechanism : Scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Pathways : Inhibition of pro-inflammatory cytokines.
- Neuroprotective Pathways : Modulation of neurotrophic factors that support neuronal health.
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison of Selected Imidazo-Fused Derivatives
Key Observations:
Ring Size and Conformation : The target compound and feature a six-membered pyridine ring, while incorporates a seven-membered azepine ring. Larger rings may confer conformational flexibility but reduce planarity compared to pyridine derivatives.
Electron-withdrawing groups (e.g., nitro in ) may reduce solubility in polar solvents but improve stability against nucleophilic attack.
Counterion Impact : All compounds include a bromide counterion, ensuring ionic character and moderate aqueous solubility.
Spectroscopic and Analytical Data
- 1H NMR : Peaks between δ 1.5–2.5 ppm correspond to hexahydro ring protons, while aromatic protons (aryl groups) appear at δ 6.5–8.0 ppm .
- IR Spectroscopy : Hydroxyl groups show broad peaks near 3200–3500 cm⁻¹; carbonyl or imine stretches are absent, confirming quaternary ammonium structure .
- Mass Spectrometry : Molecular ion peaks align with theoretical values (e.g., [M-Br]⁺ at m/z 403.38 for the target compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
